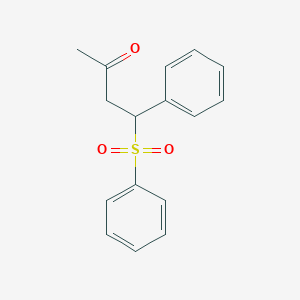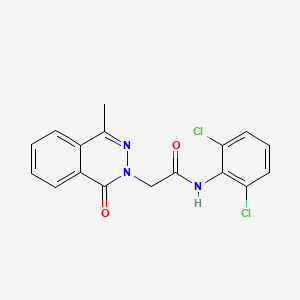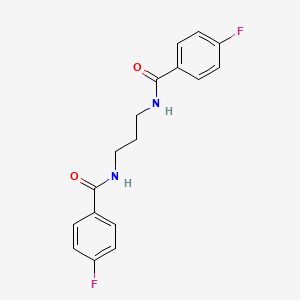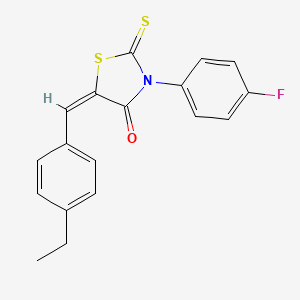![molecular formula C21H16Cl2N2O2 B4900068 bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPO is a chelating agent that can selectively bind to metal ions, making it useful in the extraction and separation of metal ions from solutions. In
Scientific Research Applications
Bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime has been widely used in scientific research for its ability to selectively bind to metal ions. It has been used in the extraction and separation of actinide and lanthanide ions from nuclear waste, as well as in the extraction of metals from ores. This compound has also been used as a chelating agent in analytical chemistry for the determination of metal ions in various samples. Additionally, this compound has been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the formation of a complex between the this compound molecule and a metal ion. The this compound molecule contains two oxygen atoms and two nitrogen atoms that can coordinate with the metal ion, forming a stable complex. The selectivity of this compound for certain metal ions is due to the size and charge of the metal ion, as well as the steric hindrance of the this compound molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to cells and does not cause significant damage to DNA. Additionally, this compound has been shown to have low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime in lab experiments include its high selectivity for certain metal ions, its ability to form stable complexes, and its relatively low toxicity. However, the use of this compound can be limited by its solubility in certain solvents and its potential for degradation under certain conditions.
Future Directions
There are several future directions for research on bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, the use of this compound in drug delivery systems and catalysis is an area of active research. Further studies on the biochemical and physiological effects of this compound could also provide valuable insights into its potential applications.
Synthesis Methods
The synthesis of bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime involves the reaction of bis(4-chlorophenyl)methanone with 4-methylphenyl isocyanate, followed by the addition of hydroxylamine hydrochloride. The resulting product is purified through recrystallization, yielding this compound as a white crystalline solid. The synthesis of this compound is well-established and has been extensively studied in scientific literature.
properties
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-14-2-12-19(13-3-14)24-21(26)27-25-20(15-4-8-17(22)9-5-15)16-6-10-18(23)11-7-16/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZCQWVWYLQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)

![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)